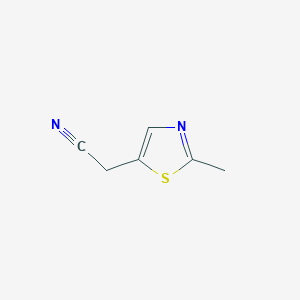

2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile

Description

Significance of Nitrile and Thiazole (B1198619) Heterocycles in Contemporary Organic Chemistry

The two key structural motifs in 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile are the nitrile group (-C≡N) and the thiazole ring. Both are independently recognized for their profound importance in organic chemistry.

The nitrile functional group is a versatile precursor in organic synthesis. ambeed.com Its carbon-nitrogen triple bond is highly polar and can undergo a variety of chemical transformations. sigmaaldrich.comsigmaaldrich.com Nitriles can be hydrolyzed to form carboxylic acids or amides, reduced to produce primary amines, or react with organometallic reagents to yield ketones. ambeed.comsigmaaldrich.com This reactivity makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. ambeed.com Acetonitrile (B52724) (CH₃CN), the simplest organic nitrile, is widely used as a polar aprotic solvent in laboratories and industrial processes.

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic drugs. A prime example is Vitamin B1 (Thiamine), which contains a thiazole ring and is essential for neurological function. The thiazole scaffold is a key component in a wide range of therapeutic agents, including antimicrobial, antiretroviral, and anticancer drugs. Its prevalence is due to the ability of the sulfur and nitrogen heteroatoms to engage in various non-covalent interactions and coordinate with biological targets, as well as its relative stability and potential for diverse functionalization.

The combination of these two functional groups in one molecule, as seen in this compound, suggests a compound that can serve as a valuable building block for creating more complex, potentially bioactive molecules.

Historical Perspective on the Research and Development of this compound

Detailed historical information regarding the first synthesis and specific development milestones for this compound is not extensively documented in readily available scientific literature. The compound is primarily listed in the catalogs of chemical suppliers, indicating its role as a research chemical or a synthetic intermediate.

The synthesis of substituted thiazoles, in general, has a rich history dating back to the work of Hantzsch. Over the years, numerous synthetic methodologies have been developed to construct and functionalize the thiazole ring, reflecting its importance. Similarly, the introduction of the acetonitrile moiety onto heterocyclic systems is a common strategy in medicinal chemistry to create precursors for various functional groups. It is likely that this compound was first synthesized as part of broader synthetic explorations into functionalized thiazoles, rather than as a target molecule with a predefined application. Its emergence is a logical consequence of the maturation of synthetic methods for both thiazoles and nitriles.

Overview of Current Research Frontiers and Unresolved Challenges Pertaining to this compound

Specific research focused directly on this compound is limited. However, the research frontiers for this compound can be inferred from studies on structurally similar molecules. Thiazole-containing acetonitriles are often utilized as key intermediates in the synthesis of novel therapeutic agents. For instance, related compounds serve as precursors for molecules with potential applications as enzyme inhibitors or receptor antagonists in various disease models.

The primary research frontier for this compound is its potential use as a scaffold in discovery chemistry. The acetonitrile group can be elaborated into a variety of other functionalities, while the thiazole ring can be further modified or used as a key pharmacophoric element.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Conventional Synthetic Pathways to this compound

Conventional methods for the synthesis of this compound can be broadly categorized into two main strategies: those that construct the thiazole ring as a key step and those that functionalize a pre-existing thiazole scaffold.

Strategies Employing Thiazole Ring Formation as a Key Step

The Hantzsch thiazole synthesis, a cornerstone in the formation of thiazole rings, represents a primary conventional pathway. This method involves the condensation reaction between a thioamide and an α-halocarbonyl compound. For the synthesis of this compound, this would typically involve the reaction of thioacetamide (B46855) with a suitably substituted α-haloketone or aldehyde bearing a cyanomethyl group.

A plausible synthetic route would involve the reaction of thioacetamide with a 3-halo-4-oxopentanenitrile. The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the carbonyl compound, followed by cyclization and dehydration to form the thiazole ring.

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| Thioacetamide, 3-halo-4-oxopentanenitrile | Ethanol (B145695), Reflux | This compound | Not specified | General Hantzsch Synthesis Principle |

Methodologies Involving Cyanomethylation of Pre-existing Thiazole Scaffolds

An alternative conventional approach involves the introduction of the cyanomethyl group onto a pre-formed 2-methyl-1,3-thiazole ring. This strategy often begins with a 2-methylthiazole (B1294427) derivative that is functionalized at the 5-position, which is then converted to the acetonitrile.

A common precursor for this approach is 2-chloro-5-chloromethylthiazole. The synthesis of this intermediate can be achieved from 1,3-dichloropropene (B49464) and sodium thiocyanate. The resulting 3-chloro-2-propenylthiocyanate undergoes thermal rearrangement to 3-chloro-1-propenylisothiocyanate, which is then chlorinated to yield 2-chloro-5-chloromethylthiazole. semanticscholar.org The chloromethyl group at the 5-position can then be displaced by a cyanide nucleophile, such as sodium or potassium cyanide, to afford the target molecule. The chlorine atom at the 2-position would subsequently need to be replaced by a methyl group, potentially via a Grignard reaction or other organometallic coupling, although this adds complexity to the synthetic route.

A more direct route would involve the cyanomethylation of a 5-halomethyl-2-methylthiazole. For instance, 5-(bromomethyl)-2-methyl-1,3-thiazole (B1526960) could be reacted with a cyanide salt to yield the desired product.

| Starting Material | Reagents/Conditions | Intermediate | Final Product | Reference |

| 1,3-Dichloropropene | 1. NaSCN; 2. Heat; 3. Cl2 | 2-chloro-5-chloromethylthiazole | This compound (hypothesized) | semanticscholar.org |

| 5-(Bromomethyl)-2-methyl-1,3-thiazole | NaCN or KCN in a polar aprotic solvent (e.g., DMSO) | - | This compound | General nucleophilic substitution principle |

Advanced and Sustainable Synthetic Approaches

In recent years, the development of more efficient, selective, and environmentally friendly synthetic methods has been a major focus in organic chemistry. These advanced approaches are also applicable to the synthesis of this compound.

Catalytic Systems in the Synthesis of this compound

Modern catalytic systems offer powerful tools for the synthesis of complex molecules. For the preparation of this compound, catalytic C-H functionalization presents a highly atom-economical approach. nih.govresearchgate.net This strategy would involve the direct coupling of 2-methyl-1,3-thiazole with a cyanomethylating agent, catalyzed by a transition metal complex.

For instance, a palladium- or copper-catalyzed C-H activation at the 5-position of 2-methylthiazole, followed by coupling with a reagent like bromoacetonitrile, could directly lead to the desired product. nih.gov This approach avoids the need for pre-functionalization of the thiazole ring, thus shortening the synthetic sequence.

| Reactants | Catalyst/Reagents | Product | Potential Advantages | Reference |

| 2-Methyl-1,3-thiazole, Bromoacetonitrile | Pd(OAc)2, Ligand, Base | This compound | Atom economy, reduced steps | nih.gov (by analogy) |

| 2-Methyl-1,3-thiazole, Acetonitrile | Transition metal catalyst, Oxidant | This compound | Direct C-H cyanomethylation | General C-H functionalization principles |

Multicomponent Reaction Protocols for this compound Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. rug.nl An MCR approach to this compound could involve the one-pot condensation of thioacetamide, an α-halocarbonyl compound, and a cyanide source.

While a specific MCR for this exact molecule is not prominently reported, the principles of MCRs in thiazole synthesis are well-established. researchgate.net For example, a reaction involving an aldehyde, a thioamide, and an isocyanide (Ugi-type reaction) could potentially be adapted to generate the desired scaffold.

| Components | Catalyst/Conditions | Product | Potential Advantages | Reference |

| Thioacetamide, α-halo-β-ketonitrile, Ammonia (B1221849) source | One-pot, suitable solvent | This compound | High efficiency, convergence | MCR principles |

Principles of Green Chemistry and Sustainable Synthesis Applied to this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or deep eutectic solvents (DESs) can significantly reduce the environmental footprint of the synthesis. nih.gov

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. wikipedia.org

| Green Chemistry Approach | Example Application | Benefits | Reference |

| Green Solvents | Hantzsch synthesis in a choline (B1196258) chloride/glycerol deep eutectic solvent. | Reduced use of VOCs, potential for solvent recycling. | nih.gov |

| Catalysis | Use of a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst in thiazole synthesis. | Biodegradable and reusable catalyst, mild reaction conditions. | mdpi.comnih.gov |

| Alternative Energy | Microwave-assisted Hantzsch synthesis. | Faster reaction rates, improved yields, energy efficiency. | wikipedia.org |

The application of these green chemistry principles can lead to more sustainable and economically viable synthetic routes for this compound and other valuable chemical compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBCFVSAXWIXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for 2 2 Methyl 1,3 Thiazol 5 Yl Acetonitrile

**2.3. Optimization of Reaction Parameters and Yield Enhancement

The yield and purity of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile are highly dependent on the precise control of reaction conditions. Research efforts have been directed towards fine-tuning these parameters to maximize synthetic efficiency.

The choice of solvent is a critical parameter that can profoundly affect reaction rates, equilibrium positions, and even the course of a chemical reaction. For the synthesis of thiazole (B1198619) derivatives, a range of solvents has been investigated to determine the optimal medium.

Polar protic solvents such as methanol (B129727) and ethanol (B145695) have been identified as effective media for similar thiazole syntheses, with methanol often providing excellent yields. researchgate.net In contrast, the use of water as a solvent has been shown to be less effective, sometimes failing to yield the desired product even at elevated temperatures, leading only to the recovery of starting materials. researchgate.net Polar aprotic solvents like N,N-dimethylformamide (DMF) and dioxane are also commonly employed, particularly in reactions involving basic additives like triethylamine (B128534). researchgate.netmdpi.com

The study of reaction kinetics, while complex, provides invaluable insight into the reaction mechanism and the influence of reactant and promoter concentrations. rsc.orgresearchgate.net Kinetic models can be developed to describe the formation of the main product and by-products, allowing for a deeper understanding of how solvent choice influences reaction pathways. rsc.org The interactions between solvents in mixtures can also be highly complex, with phenomena such as preferential solvation potentially altering the microscopic environment of the reactants and influencing the reaction outcome. mdpi.com

The following table summarizes the effect of different solvents on the yield of a representative thiazole synthesis reaction, illustrating the significant impact of the solvent system.

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Methanol | 30 | Excellent | researchgate.net |

| Ethanol | 30 | Good | researchgate.net |

| Water | 60 | No Product | researchgate.net |

| Water | 100 | Trace Product | researchgate.net |

| DMF | Room Temp | Good | mdpi.com |

| Dioxane | Reflux | Good | researchgate.net |

Temperature is a fundamental parameter in chemical synthesis, directly influencing reaction rates. For thiazole synthesis, temperatures are chosen based on the solvent's boiling point and the reaction's activation energy. Studies have shown reactions proceeding at temperatures ranging from 30°C to 100°C, with optimal temperatures leading to higher yields. researchgate.net For instance, in one study, the best yield was obtained in methanol at 30°C, while increasing the temperature in water from 60°C to 100°C only resulted in trace amounts of product after prolonged reaction times. researchgate.net

A significant innovation in synthetic methodology has been the application of microwave (MW) irradiation. nih.gov This non-classical heating method can dramatically accelerate reaction rates, leading to substantial reductions in reaction times and often improving product yields. rasayanjournal.co.innih.gov For the synthesis of related heterocyclic compounds, microwave-assisted methods have reduced reaction times from several hours under conventional heating to mere minutes. rasayanjournal.co.insemanticscholar.org Microwave irradiation can be applied to reactions in various solvents or even under solvent-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

While temperature and irradiation are widely studied, the effect of high pressure on the synthesis of this compound is not extensively documented in the literature.

The table below provides a comparison of conventional heating versus microwave-assisted synthesis for a related thiazole derivative, highlighting the advantages of irradiation.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating (80°C) | 1.5 hours | 79-90 | rasayanjournal.co.in |

| Microwave Irradiation (70°C) | 10-15 minutes | 82-92 | rasayanjournal.co.in |

The use of catalysts and additives is a cornerstone of reaction optimization, often enabling transformations that would otherwise be inefficient or unfeasible. In the synthesis of thiazoles and related acetonitriles, both acidic and basic additives are frequently screened to find optimal conditions.

Bases such as triethylamine are commonly used, often in solvents like dioxane or DMF, to facilitate key condensation or cyclization steps. researchgate.netmdpi.comnih.gov The optimization of reaction conditions for the synthesis of thiazole precursors has identified systems like triethylamine in dioxane at 100°C as being highly effective. researchgate.net

Acid catalysts also play a crucial role. Reagents like glacial acetic acid in refluxing ethanol or p-Toluenesulfonic acid (p-TSA) have been employed to catalyze specific steps in the formation of the thiazole ring. semanticscholar.orgnih.gov The screening of these additives is a routine part of methods development to enhance reaction yields and purity.

For many established syntheses of this particular thiazole, the focus is often on stoichiometric or simple catalytic additives rather than complex transition-metal catalysis involving sophisticated ligand design. The optimization process typically involves screening a panel of common acids, bases, and dehydrating agents to identify the most effective promoter for the desired transformation.

The following table lists common additives used in the synthesis of thiazole derivatives.

| Additive/Catalyst | Type | Typical Solvent | Reference |

|---|---|---|---|

| Triethylamine (Et₃N) | Base | Dioxane, DMF | researchgate.netmdpi.com |

| Glacial Acetic Acid | Acid | Ethanol | nih.gov |

| p-Toluenesulfonic acid (p-TSA) | Acid | Ethanol | semanticscholar.org |

Reactivity Profiles and Mechanistic Elucidation of 2 2 Methyl 1,3 Thiazol 5 Yl Acetonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) in 2-(2-methyl-1,3-thiazol-5-yl)acetonitrile is a versatile functional group that participates in a variety of transformations, including nucleophilic additions, hydrolysis, and reductions.

Nucleophilic Additions and Cycloaddition Reactions to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is harnessed in various synthetic applications. For instance, the Huisgen 1,3-dipolar cycloaddition reaction between a related compound, 2-(4-methylthiazol-5-yl)acetonitrile, and azides in the presence of a copper(I) catalyst at room temperature yields 1,2,3-triazole derivatives. This reaction is a cornerstone of click chemistry, valued for its high efficiency and selectivity.

While specific studies on cycloaddition reactions of this compound are not extensively documented, the reactivity of similar heteroaromatic acetonitriles suggests its potential to participate in such transformations. For example, 2-(benzo[d]thiazol-2-yl)acetonitrile reacts with 2-nitrophenyl azide (B81097) in the presence of triethylamine (B128534) to form a 1,2,3-triazol-5-amine derivative. mdpi.com

Hydrolysis, Alcoholysis, and Amidation Pathways

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. The hydrolysis of arylacetonitriles typically proceeds via an amide intermediate. acs.orgnih.govmasterorganicchemistry.com While specific conditions for the hydrolysis of this compound are not detailed in the available literature, general methods for the hydration of aryl and heteroaryl nitriles can be applied. thieme.de For instance, the alkaline hydrolysis of (pyridyl-2)acetonitrile derivatives using potassium hydroxide (B78521) in ethanol (B145695) yields the corresponding amides. nih.gov Theoretical studies on the hydrolysis of acetonitrile (B52724) have shown that the reaction can be catalyzed by Brønsted acids. researchgate.net

| Reaction Pathway | General Reagents and Conditions | Expected Product |

| Hydrolysis to Carboxylic Acid | Aqueous acid (e.g., H₂SO₄, HCl), heat | 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid |

| Hydrolysis to Amide | Controlled acidic or basic conditions, water | 2-(2-Methyl-1,3-thiazol-5-yl)acetamide |

| Amidation | Nucleophilic ammonia (B1221849) or amines | Amidines or related nitrogen-containing heterocycles |

This table presents expected reactions based on the general reactivity of heteroaryl acetonitriles.

Reductive Transformations of the Nitrile Group

The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For the related 2-(4-methyl-1,3-thiazol-5-yl)acetonitrile, reduction with LiAlH₄ in tetrahydrofuran (B95107) (THF) is effective. Another method involves catalytic hydrogenation using Raney Nickel in ethanol at elevated temperatures. The reduction is believed to proceed through a two-electron transfer mechanism, forming an imine intermediate that is stabilized by the electron-withdrawing effect of the thiazole (B1198619) ring. Over-reduction to secondary amines can sometimes be a competing reaction at higher temperatures.

| Reducing Agent | Solvent | Temperature | Yield of Primary Amine |

| LiAlH₄ | THF | Not specified | Not specified |

| H₂/Raney Ni | Ethanol | 50–60°C | ~68% |

Data for the reduction of the related compound 2-(4-methyl-1,3-thiazol-5-yl)acetonitrile.

Reactivity at the Active Methylene (B1212753) Center (α-Carbon to Nitrile)

The methylene group (–CH₂–) adjacent to the nitrile is rendered acidic by the strong electron-withdrawing effect of the cyano group. This "active methylene" character is a key feature of the molecule's reactivity, enabling a variety of carbon-carbon bond-forming reactions.

Deprotonation Chemistry and Generation of Corresponding Anions

The protons on the α-carbon of this compound are acidic and can be removed by a suitable base to generate a resonance-stabilized carbanion. This anion is a potent nucleophile and serves as a key intermediate in numerous synthetic transformations. The reactivity of such methylene moieties in heteroaromatic substituted acetonitriles towards electrophiles under mild conditions is well-established. researchgate.net

Knoevenagel Condensations, Michael Additions, and Related Carbon-Carbon Bond Formations

The carbanion generated from this compound can participate in a range of important carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638). For the related 2-(4-methylthiazol-5-yl)acetonitrile, the Knoevenagel condensation with aromatic aldehydes in refluxing ethanol with a piperidine catalyst yields α,β-unsaturated nitriles. For example, its reaction with furan-2-carbaldehyde produces (E)-3-(furan-2-yl)-2-(4-methylthiazol-5-yl)acrylonitrile.

| Aldehyde | Catalyst | Solvent | Product Type |

| Aromatic Aldehydes | Piperidine | Ethanol | α,β-Unsaturated nitriles |

Data for the Knoevenagel condensation of the related compound 2-(4-methyl-1,3-thiazol-5-yl)acetonitrile.

Alkylation, Acylation, and Arylation Reactions

The methylene group (-CH2-) positioned between the thiazole ring and the nitrile function is activated by both moieties, rendering the adjacent hydrogen atoms acidic. This facilitates the formation of a stabilized carbanion upon treatment with a suitable base. This carbanion serves as a potent nucleophile, readily participating in various bond-forming reactions.

It is well-established that methylene groups in heteroaromatic substituted acetonitriles are reactive towards electrophiles under mild conditions. researchgate.net This reactivity is harnessed for alkylation, acylation, and arylation reactions. For instance, in the presence of a base like triethylamine, the active methylene carbanion of a similar compound, 2-(benzo[d]thiazol-2-yl)acetonitrile, readily attacks electrophiles such as aromatic azides to form new carbon-nitrogen bonds. mdpi.com

Alkylation reactions can be achieved by treating this compound with a base followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). This introduces an alkyl substituent at the alpha-carbon position.

Acylation can be similarly performed using acylating agents like acid chlorides or anhydrides. This reaction yields α-cyano ketones, which are valuable synthetic intermediates.

Arylation of the active methylene group is less common but can be achieved through specific cross-coupling methodologies, potentially involving copper or palladium catalysis, though such examples for this specific substrate are not extensively documented in the literature.

Table 1: Representative Reactions at the Active Methylene Group

| Reaction Type | Reagents | Product Type |

|---|

Transformations and Functionalization of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the existing substituents. The 2-methyl group is an electron-donating group, while the 5-cyanomethyl group is electron-withdrawing. These opposing electronic effects direct the regioselectivity of further substitutions on the ring.

Electrophilic Aromatic Substitutions and Regioselectivity

The thiazole ring is generally susceptible to electrophilic aromatic substitution. nih.gov The position of attack is determined by the directing effects of the substituents and the inherent reactivity of the thiazole nucleus. In thiazole itself, the C5 position is the most activated towards electrophilic attack. researchgate.net However, in the target molecule, this position is already occupied.

The 2-methyl group activates the ring, while the 5-cyanomethyl group deactivates it due to the electron-withdrawing nature of the nitrile. The combined effect of these substituents makes the C4 position the most likely site for electrophilic attack. The electron-donating methyl group at C2 directs electrophiles to the C5 and C4 positions, but since C5 is blocked, C4 becomes the primary target. Halogenation of 2-aminothiazoles, for example, typically occurs at the 5-position, but if that is blocked, substitution patterns can be altered. jocpr.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂, Acetic Acid | 2-(4-Bromo-2-methyl-1,3-thiazol-5-yl)acetonitrile |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Methyl-4-nitro-1,3-thiazol-5-yl)acetonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(4-Acyl-2-methyl-1,3-thiazol-5-yl)acetonitrile |

Metallation and Cross-Coupling Reactions at the Thiazole Core

Metallation of the thiazole ring, typically through deprotonation with a strong base like an organolithium reagent, is a key step for introducing a variety of functional groups via cross-coupling reactions. While the C2 proton of thiazole is the most acidic, this position is substituted in the target molecule. Therefore, metallation is expected to occur at the C4 position, the next most activated site.

Once the 4-lithiated or 4-magnesiated thiazole derivative is formed, it can undergo transmetallation or be used directly in cross-coupling reactions such as Suzuki, Stille, or Negishi couplings. researchgate.net These reactions allow for the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or vinyl groups at the C4 position. For instance, a 5-substituted thiazole can be prepared via a Suzuki cross-coupling reaction involving a thiazol-5-ylboronic acid pinacol (B44631) ester. researchgate.net A similar strategy could be envisioned for the C4 position of the title compound after selective metallation.

Ring-Opening, Ring-Closing, and Rearrangement Processes

The thiazole ring is generally stable due to its aromaticity. However, under certain conditions, it can undergo ring-opening reactions. For example, treatment of some 2-halogeno-5-nitro-thiazoles with sterically hindered secondary amines can lead to the opening of the thiazole ring system. researchgate.net While this specific reaction may not be directly applicable, it highlights that the thiazole ring is not entirely inert. Ring-opening can also be facilitated by nucleophilic attack, particularly if the ring is activated by strong electron-withdrawing groups.

Rearrangement processes involving the thiazole ring of this specific compound are not well-documented. However, photochemical rearrangements or acid-catalyzed isomerizations are known for other heterocyclic systems and could potentially be explored for this molecule.

In-depth Mechanistic Investigations

Detailed mechanistic studies on the reactions of this compound are sparse in the scientific literature. However, understanding the reaction pathways is crucial for optimizing reaction conditions and predicting product outcomes.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates provides invaluable insight into reaction mechanisms. Techniques such as low-temperature NMR spectroscopy, cryo-spray mass spectrometry, and in-situ IR spectroscopy can be employed to detect and characterize transient species.

For reactions involving the deprotonation of the active methylene group, the resulting carbanion could potentially be observed using low-temperature ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants would provide information about the charge distribution and the structure of this key intermediate.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecular fragments through a chemical reaction, providing definitive evidence for proposed reaction pathways. nih.gov In the context of this compound, labeling studies would be instrumental in delineating biosynthetic pathways or complex multi-step reaction mechanisms. This involves synthesizing the molecule with an isotope (e.g., ¹³C, ¹⁵N, or ²H/D) at a specific atomic position and then analyzing the distribution of this label in the reaction products using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. plos.orgnih.gov

For instance, to investigate a hypothetical hydrolysis of the nitrile group followed by a rearrangement involving the thiazole ring, one could synthesize this compound with a ¹³C label on the nitrile carbon.

Detailed Research Findings:

In a hypothetical study aimed at understanding the metabolic fate of the acetonitrile side chain, a culture could be supplied with ¹³C-labeled this compound. The resulting metabolites would be extracted and analyzed. If a metabolite shows the ¹³C label incorporated into a new functional group, it provides direct evidence of the chemical transformation of the original nitrile group.

Consider a reaction where this compound undergoes a transformation to a hypothetical product, Product X. To determine if the reaction proceeds via an intramolecular rearrangement or through fragmentation and recombination, a crossover experiment using isotopic labeling can be designed. An equimolar mixture of unlabeled reactant and a reactant labeled at the thiazole methyl group with ¹³C would be subjected to the reaction conditions. The resulting products are then analyzed by mass spectrometry to determine the distribution of the isotopic label.

| Reactant(s) | Expected Product (Pathway) | Observed Mass Signal (m/z) | Interpretation |

|---|---|---|---|

| Unlabeled Reactant | Unlabeled Product X | [M] | Baseline product mass |

| ¹³C-labeled Reactant | ¹³C-labeled Product X | [M+1] | Labeled product mass |

| Mixture of Labeled and Unlabeled Reactants | Unlabeled and [M+1] Products Only (Intramolecular) | [M], [M+1] | The reaction proceeds without fragmentation, as the labeled and unlabeled parts do not mix between molecules. |

| [M], [M+1], and Crossover Products (Intermolecular) | [M], [M+1], [M+n]... | The presence of crossover products would indicate that the molecule breaks apart and recombines during the reaction. |

Kinetic Isotope Effects and Transition State Analysis

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its heavier isotopes. wikipedia.org It serves as a sensitive probe for determining reaction mechanisms by providing insight into bond-breaking or bond-forming events in the rate-determining step and the nature of the transition state. core.ac.ukprinceton.edu KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH).

A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. libretexts.org For example, if a reaction involves the deprotonation of the methylene (-CH₂-) group of this compound in its rate-limiting step, replacing the hydrogen atoms with deuterium (B1214612) (D) would result in a significantly slower reaction rate.

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org These effects are typically smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the labeled position during the transition state. wikipedia.org

Detailed Research Findings:

In a hypothetical base-catalyzed elimination reaction involving the acetonitrile side chain, the KIE could be measured to distinguish between possible mechanisms. By synthesizing this compound and its deuterated analogue (where the hydrogens on the methylene bridge are replaced by deuterium), the reaction rates can be compared.

A large primary KIE would support a mechanism where the C-H bond cleavage is the slowest step, such as in an E2-like mechanism. A small or non-existent KIE (kH/kD ≈ 1) would suggest that C-H bond breaking occurs after the rate-determining step, which could be consistent with an E1-like mechanism where the formation of a carbocation intermediate is the slow step.

Analysis of the transition state can be further refined by these KIE values. According to the Hammond postulate, the structure of the transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. princeton.edu A large KIE often suggests a symmetric transition state where the proton is halfway transferred between the carbon and the attacking base.

| Substrate | Rate Constant (s⁻¹) | KIE (kH/kD) | Inferred Mechanistic Detail |

|---|---|---|---|

| This compound (C-H) | kH = 3.5 x 10⁻⁴ | 6.8 | A large primary KIE suggests C-H bond breaking occurs in the rate-determining step of the reaction, consistent with a proton transfer in a symmetric transition state. |

| This compound-d₂ (C-D) | kD = 0.51 x 10⁻⁴ | ||

| α-¹³C-2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile | k¹²C = 3.5 x 10⁻⁴ | 1.04 (k¹²C/k¹³C) | A small secondary KIE at the carbon atom suggests a change in its coordination or hybridization in the transition state. |

| k¹³C = 3.37 x 10⁻⁴ |

Computational and Theoretical Studies of 2 2 Methyl 1,3 Thiazol 5 Yl Acetonitrile

Electronic Structure and Bonding Characteristics

Computational quantum chemistry offers powerful tools to elucidate the electronic nature of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile. Methods such as Density Functional Theory (DFT) are commonly employed to model its structure and electronic properties with high accuracy.

Applications of Molecular Orbital Theory and Electron Density Analysis

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting sites for nucleophilic attack.

For this compound, the HOMO is expected to be delocalized primarily across the electron-rich 2-methyl-1,3-thiazole ring, with significant contributions from the sulfur atom's lone pairs and the π-system of the ring. researchgate.netresearchgate.netwikipedia.org The LUMO, in contrast, is anticipated to be centered around the electron-withdrawing acetonitrile (B52724) moiety (-CH₂CN) and the C=N double bond of the thiazole (B1198619) ring. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies lower stability and higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Representative Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

Note: These values are representative and can vary based on the level of theory and basis set used in the calculation.

Charge Distribution, Electrostatic Potentials, and Fukui Function Analysis

The distribution of charges within this compound is non-uniform due to the presence of heteroatoms (nitrogen and sulfur) with different electronegativities. This charge distribution can be quantified using methods like Mulliken population analysis. The nitrogen atom of the thiazole ring and the nitrogen of the nitrile group are expected to carry partial negative charges, while the sulfur atom may have a less negative or even slightly positive charge due to its involvement in the aromatic system. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net For this molecule, the MEP would show regions of negative potential (typically colored red or yellow) around the nitrogen atoms, indicating their role as likely sites for electrophilic attack or hydrogen bonding. dntb.gov.ua Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl and methylene (B1212753) groups.

Table 2: Representative Mulliken Atomic Charges

| Atom | Position | Representative Charge (a.u.) |

|---|---|---|

| N | Thiazole Ring (Position 3) | -0.45 |

| S | Thiazole Ring (Position 1) | +0.10 |

| C | Thiazole Ring (Position 5) | -0.20 |

| N | Acetonitrile Group | -0.40 |

Note: Values are illustrative examples derived from typical computational outputs for similar heterocyclic compounds.

Fukui function analysis is a more sophisticated tool within DFT used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgnih.gov The function identifies which atoms will have the greatest change in electron density upon the addition or removal of an electron. komorowski.edu.pl For electrophilic attack, the site with the highest value of the Fukui function (f⁻) is favored. In thiazole derivatives, this is often the nitrogen atom or specific carbon atoms in the ring, depending on the substituents. researchgate.net For nucleophilic attack, the site with the highest f⁺ value is the most probable target.

Conformational Analysis and Energy Landscapes

The flexibility of this compound is primarily due to the rotation around the single bond connecting the thiazole ring to the acetonitrile group's methylene carbon.

Prediction of Stable Conformations and Rotational Barriers

Computational methods can map the potential energy surface by systematically rotating the C5-C(H₂) bond. This analysis helps identify the most stable, low-energy conformations (rotamers) and the energy barriers that separate them. mdpi.com The stable conformations are typically those that minimize steric hindrance between the substituents on the ring and the acetonitrile group.

The rotational barrier is the energy required to move from one stable conformer to another through a higher-energy transition state. The magnitude of this barrier influences the molecule's dynamic behavior at different temperatures. nih.gov For a system like this, the rotational barrier is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature.

Table 3: Rotational Energy Profile for the C5-CH₂ Bond

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.00 | Most Stable (Staggered) |

| 60 | 1.5 | Eclipsed (Transition State) |

| 120 | 0.1 | Stable (Gauche-like) |

Note: These are hypothetical values illustrating a typical energy landscape for such a rotation.

Intermolecular Interactions, Self-Assembly, and Crystal Packing Insights

The way this compound molecules arrange themselves in the solid state is governed by a complex interplay of intermolecular forces. mdpi.com These include:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from its polar thiazole ring and nitrile group. These interactions are crucial in orienting the molecules in a crystal lattice.

π–π Stacking: The aromatic thiazole rings can stack on top of each other, an interaction that contributes significantly to crystal stability. acs.org

Hydrogen Bonding: While lacking strong hydrogen bond donors, the nitrogen atoms of the thiazole and nitrile groups can act as weak hydrogen bond acceptors for the C-H bonds of neighboring molecules (C-H···N interactions). rsc.org

Predicting the final crystal structure from first principles remains a significant challenge in computational chemistry. nih.govnih.gov However, computational methods can generate a landscape of plausible, low-energy crystal packings (polymorphs) and analyze the dominant intermolecular interactions that stabilize each one. researchgate.netrsc.org This information is invaluable for understanding polymorphism and for designing materials with specific solid-state properties.

Prediction of Chemical Reactivity and Reaction Mechanisms

By integrating the findings from electronic structure and conformational analyses, a comprehensive picture of the chemical reactivity of this compound can be constructed.

Electrophilic Attack: Based on the MEP and Fukui function analysis, the nitrogen atom at position 3 of the thiazole ring is a prime site for protonation and reaction with other electrophiles. pharmaguideline.com Electrophilic substitution on the ring itself is also possible, typically favored at the C4 or C5 position, though C5 is already substituted.

Nucleophilic Attack: The carbon atom of the nitrile group is electrophilic and can be a target for nucleophiles, a common reaction pathway for nitriles. nih.gov Additionally, the C2 position of the thiazole ring can be susceptible to nucleophilic attack, especially if the ring is activated (e.g., by N-alkylation). pharmaguideline.com

Acidity of Methylene Protons: The protons on the methylene bridge (-CH₂CN) are acidic due to the electron-withdrawing effect of the adjacent nitrile group. They can be removed by a sufficiently strong base, generating a carbanion. This carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Computational modeling can further be used to map out the entire reaction coordinate for a proposed chemical transformation. By calculating the energies of reactants, transition states, and products, chemists can determine activation energies and reaction thermodynamics, thereby predicting the feasibility and likely outcome of a reaction. nih.govnih.gov

Molecular Dynamics Simulations and Solvation Effects

While DFT provides a static picture of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations are particularly useful for investigating how a solute molecule like this compound behaves in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water or acetonitrile), one can analyze the structure and properties of the solvation shells that form around the solute. diva-portal.org

Key properties derived from these simulations include radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a solute atom. diva-portal.org Analysis of the orientation of solvent molecules within the first and second solvation shells reveals specific solute-solvent interactions, such as hydrogen bonding. diva-portal.orgrsc.org For example, simulations of ions in acetonitrile show that the molecules in the first solvation shell orient their nitrogen atoms toward a cation, while those in the second shell may adopt an opposite orientation. diva-portal.org Such simulations can provide a microscopic understanding of solubility and reactivity in different media.

The thiazole ring is a common scaffold in medicinal chemistry, and many thiazole-containing molecules are designed to interact with biological macromolecules like proteins. physchemres.org MD simulations are a crucial tool for studying these interactions in silico.

The process typically begins with molecular docking, which predicts the preferred binding orientation of the small molecule (ligand) within the active site of a protein. physchemres.orgmdpi.com Following docking, an MD simulation of the protein-ligand complex is performed, usually for tens to hundreds of nanoseconds. physchemres.orgnih.gov

During the simulation, several parameters are monitored to assess the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD suggests the complex has reached equilibrium. ekb.egnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and protein are tracked, as they are often key to binding affinity. nih.gov

Solvent Accessible Surface Area (SASA): Measures the exposure of the ligand to the solvent, which can indicate how deeply it is buried within the binding pocket. nih.gov

These analyses provide a dynamic view of the binding event, helping to validate docking results and offering insights into the structural basis for a ligand's biological activity. physchemres.org

Derivatization and Functionalization Strategies for 2 2 Methyl 1,3 Thiazol 5 Yl Acetonitrile

Synthesis of Novel Thiazole-Containing Heterocyclic Systems

The inherent reactivity of the acetonitrile (B52724) moiety can be harnessed to construct new rings fused to the parent thiazole (B1198619), leading to the development of polycyclic and spirocyclic architectures.

The active methylene (B1212753) and nitrile groups are key functionalities for annulation reactions to build fused heterocyclic systems. One prominent strategy involves the Gewald reaction, a multicomponent reaction that typically yields polysubstituted 2-aminothiophenes from α-cyanoesters, a ketone, and elemental sulfur. wikipedia.org By analogy, the active methylene group in 2-(2-methyl-1,3-thiazol-5-yl)acetonitrile could react with elemental sulfur and a suitable carbonyl compound or its equivalent to form a fused thiophene (B33073) ring. beilstein-journals.orgnih.govmdpi.com A modified Gewald reaction using 1,4-dithiane-2,5-diol as an aldehyde precursor has been shown to yield either thiazoles or thiophenes from nitriles, depending on the substitution at the α-carbon. beilstein-journals.orgnih.gov

Another powerful strategy for ring fusion is the Thorpe-Ziegler reaction, which involves the intramolecular self-condensation of dinitriles catalyzed by a base to form an enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.orgchem-station.com To apply this method, the starting acetonitrile would first need to be functionalized to introduce a second nitrile group elsewhere in the molecule, which could then undergo intramolecular cyclization to form a new ring fused to the thiazole core. researchgate.net

Furthermore, fused-thiazole derivatives can be synthesized through domino reactions utilizing readily available starting materials. For instance, the reaction of epoxy-ketones with thiourea or thioamide derivatives in acetic acid provides an efficient route to fused-thiazole systems. nih.govacs.org This suggests a synthetic pathway where this compound could be modified to incorporate an epoxy-ketone functionality, enabling subsequent fusion of another thiazole ring.

Spiro compounds, characterized by two rings connected through a single carbon atom, represent a unique three-dimensional chemical space. nih.gov The synthesis of spiro-thiazoles can be effectively achieved through cycloaddition reactions. dntb.gov.uaresearchgate.net A common approach is the [3+2] dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile. nih.govrsc.org The methylene carbon of this compound, after appropriate functionalization to act as either component, could participate in such reactions to construct spiro-pyrrolidine or other five-membered heterocyclic rings attached at this position. researchgate.netmdpi.com

For example, a multi-component reaction involving an azomethine ylide (generated in situ) and a suitable dipolarophile can lead to the formation of complex spiro-heterocycles. Another approach involves the Radziszewski oxidation. The oxidative treatment of related cycloalkylidene-α-(thiazol-2-yl)acetonitriles has been shown to produce spirooxiranes, demonstrating a method to install a three-membered spirocyclic ring. acs.org

| Reaction Type | Precursors/Reagents | Resulting System |

| Gewald Reaction | Elemental Sulfur, Carbonyl Compound, Base | Fused Thiophene |

| Thorpe-Ziegler Reaction | Dinitrile derivative, Base, Acid Hydrolysis | Fused Carbocycle (Ketone) |

| [3+2] Cycloaddition | Azomethine Ylide, Dipolarophile | Spiro-pyrrolidine |

| Radziszewski Oxidation | Hydrogen Peroxide, Base | Spiro-oxirane |

Strategic Functionalization at the Methylene and Nitrile Positions

The methylene bridge and the nitrile group are the most reactive sites for introducing molecular diversity. The methylene protons are acidic due to the electron-withdrawing effects of both the adjacent thiazole ring and the nitrile group, while the nitrile group itself is a versatile precursor for various nitrogen-containing functionalities.

The active methylene group can be readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophile can then react with a variety of electrophiles to introduce new substituents.

Alkylation and Arylation: Reaction with alkyl or aryl halides allows for the introduction of carbon-based substituents at the methylene position.

Condensation Reactions: Knoevenagel condensation with aldehydes or ketones yields α,β-unsaturated nitrile derivatives, which are valuable intermediates for further transformations.

Oxidative Dimerization: In the presence of reagents like molecular iodine, related (thiazol-2-yl)acetonitriles have been shown to undergo oxidative dimerization, linking two molecules through the methylene carbon to form a substituted but-2-enedinitrile. researchgate.net

The nitrile group is a valuable synthetic handle that can be converted into a range of other functional groups and heterocycles. lumenlearning.com

Conversion to Carboxylic Acids and Amides: The nitrile can be hydrolyzed under either acidic or basic conditions. weebly.comlibretexts.orgchemistrysteps.com Harsh conditions with prolonged heating typically lead to the formation of the corresponding carboxylic acid, 2-(2-methyl-1,3-thiazol-5-yl)acetic acid. masterorganicchemistry.com However, the reaction can often be stopped at the intermediate amide stage, yielding 2-(2-methyl-1,3-thiazol-5-yl)acetamide, by using milder conditions. libretexts.orgchemistrysteps.com A controlled hydration can be achieved using reagents like hydrogen peroxide in a basic medium or specific acid mixtures. acs.orgcommonorganicchemistry.com

Synthesis of Tetrazoles: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source (e.g., sodium azide with an ammonium chloride catalyst) is the most common and effective method for the synthesis of 5-substituted-1H-tetrazoles. researchgate.netnih.gov This reaction would convert the acetonitrile moiety into a (tetrazol-5-yl)methyl group attached to the thiazole ring. nih.govgoogle.com

Synthesis of Pyrimidines: The combination of the nitrile and the adjacent active methylene group can serve as a three-carbon building block for the construction of pyrimidine (B1678525) rings. bu.edu.eg Condensation with amidines, guanidine, or urea is a standard and widely used method for forming the pyrimidine heterocycle, which would result in a pyrimidine ring being appended to the thiazole core via the methylene bridge. nih.govresearchgate.net

Modification of the Methyl Group on the Thiazole Ring

Direct functionalization of the C2-methyl group on the thiazole ring is more challenging compared to the other positions due to the relative inertness of the C-H bonds. However, several strategies can be envisioned to achieve its modification.

One potential route is through free-radical halogenation. Using reagents such as N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or AIBN), it may be possible to selectively halogenate the methyl group to form a 2-(bromomethyl) derivative. This intermediate would be a versatile electrophile, capable of reacting with a wide range of nucleophiles to introduce diverse functional groups.

Stereoselective Synthesis of Chiral Derivatives

The introduction of a chiral center at the α-position of this compound represents a significant step towards the synthesis of enantiomerically enriched compounds with potential applications in medicinal chemistry and materials science. Stereoselective synthesis strategies aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others. For a prochiral compound like this compound, the α-carbon can be deprotonated to form a planar enolate intermediate. The subsequent reaction of this achiral intermediate with an electrophile in the presence of a chiral catalyst can lead to the formation of a chiral product with high enantiomeric excess.

One of the most promising approaches for the stereoselective α-alkylation of activated methylene compounds, including heteroaryl acetonitriles, is asymmetric phase-transfer catalysis. nih.gov This methodology typically involves a biphasic system, where the deprotonation of the nitrile occurs in the aqueous phase with a base, and the resulting enolate is then transferred to the organic phase by a chiral quaternary ammonium salt, which acts as the phase-transfer catalyst. nih.gov In the organic phase, the chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face of the planar intermediate. The subsequent reaction with an alkylating agent then proceeds preferentially from the less hindered face, resulting in the formation of one enantiomer in excess.

The success of asymmetric phase-transfer catalysis is highly dependent on the structure of the chiral catalyst. Cinchona alkaloids are a class of natural products that have been extensively developed as scaffolds for chiral phase-transfer catalysts. mdpi.com By modifying the hydroxyl group of the cinchona alkaloid, a quaternary ammonium salt can be formed, which serves as the chiral catalyst. The rigid structure of the cinchona alkaloid backbone provides a well-defined chiral environment that can effectively induce asymmetry in the alkylation reaction.

While direct experimental data on the stereoselective alkylation of this compound is not extensively documented in the literature, the principles of asymmetric phase-transfer catalysis can be applied to this substrate. The thiazole ring acts as an activating group, facilitating the deprotonation of the α-carbon to form the corresponding enolate. The choice of the chiral phase-transfer catalyst, reaction conditions such as temperature, solvent, and the nature of the base and alkylating agent are all critical parameters that would need to be optimized to achieve high enantioselectivity.

The following table presents representative data from the enantioselective phase-transfer-catalyzed α-alkylation of a similar substrate, 2,2-diphenylethyl tert-butyl α-methylmalonate, which demonstrates the potential of this methodology for creating chiral centers adjacent to an activating group. nih.govfrontiersin.org These findings suggest that high yields and enantioselectivities could be achievable for the stereoselective synthesis of chiral derivatives of this compound.

| Entry | Electrophile (R-X) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1 | Allyl Bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 86 | nih.govfrontiersin.org |

| 2 | Cinnamyl Bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 70 | 90 | nih.govfrontiersin.org |

| 3 | Benzyl Bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 95 | nih.govfrontiersin.org |

| 4 | 4-Methoxybenzyl Bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 90 | 91 | nih.govfrontiersin.org |

| 5 | 4-Trifluoromethylbenzyl Bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 98 | nih.govfrontiersin.org |

Advanced Spectroscopic and Analytical Characterization of 2 2 Methyl 1,3 Thiazol 5 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies were identified that provide a comprehensive analysis of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile using 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY, DOSY). Consequently, a detailed structural assignment based on these methods cannot be constructed. Furthermore, there is no available information regarding the use of solid-state NMR for the investigation of polymorphism and crystal structure of this specific compound.

Mass Spectrometry

Similarly, a thorough search did not uncover any high-resolution mass spectrometry (HRMS) data for the accurate mass determination and elemental composition of this compound. There is also a lack of tandem mass spectrometry (MS/MS) studies, which would be necessary to analyze its fragmentation pathways and confirm its structure.

X-ray Crystallography

No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific literature. As a result, its crystal structure has not been determined, and a discussion based on X-ray crystallography is not possible.

Due to the absence of specific research findings for this compound, the generation of an article with the requested level of scientific detail and adherence to the provided outline is not feasible. Further empirical research and publication of the findings would be required to enable the creation of such a document.

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular conformation in the solid state. While a specific crystallographic study for this compound is not publicly available, the analysis of related thiazole-containing structures provides a clear indication of the insights that can be gained.

The type of crystallographic data obtained from an SC-XRD experiment for a hypothetical crystal of a this compound derivative is presented in the table below, based on data for a related heterocyclic compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.345 |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is an essential analytical technique for the characterization of polycrystalline materials. It is particularly valuable for identifying the crystalline phase of a compound and for studying polymorphism, which is the ability of a substance to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, which is of critical importance in various fields.

The PXRD pattern of a compound is a unique fingerprint, characterized by a specific set of diffraction peaks at particular angles (2θ) and with characteristic intensities. This pattern can be used to identify the compound by matching it with a database of known patterns. In the context of this compound, PXRD would be instrumental in confirming the identity of a synthesized batch and assessing its phase purity.

Furthermore, polymorphism is a known phenomenon in thiazole-containing compounds. For example, studies on N-(1,3-thiazol-2-yl)benzamide have revealed the existence of multiple polymorphic forms, each with a unique crystal packing arrangement. PXRD is a primary tool for distinguishing between such polymorphs. A hypothetical comparison of PXRD data for two polymorphs of a thiazole (B1198619) derivative is illustrated in the table below, showcasing differences in their characteristic diffraction peaks.

| Polymorph A (2θ) | Polymorph B (2θ) |

| 10.5 | 11.2 |

| 15.8 | 16.5 |

| 21.2 | 22.1 |

| 25.9 | 26.8 |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp band, typically appearing in the range of 2200-2260 cm⁻¹. The position of this band can be sensitive to the electronic environment, providing clues about the molecular structure.

The thiazole ring itself gives rise to a series of characteristic vibrations. These include C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region, as well as various in-plane and out-of-plane bending modes at lower frequencies. The methyl group would exhibit characteristic C-H stretching and bending vibrations.

IR spectroscopy is also a powerful tool for studying hydrogen bonding. If derivatives of this compound contain hydrogen bond donors (e.g., -OH, -NH) or acceptors, the presence of hydrogen bonding can be inferred from shifts in the corresponding stretching frequencies.

A table of expected characteristic IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Thiazole Ring | C=N Stretching | 1600 - 1650 |

| Thiazole Ring | C=C Stretching | 1500 - 1580 |

| Methyl (CH₃) | Asymmetric Stretching | ~2960 |

| Methyl (CH₃) | Symmetric Stretching | ~2870 |

| Methylene (B1212753) (CH₂) | Asymmetric Stretching | ~2925 |

| Methylene (CH₂) | Symmetric Stretching | ~2855 |

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key advantage of Raman spectroscopy is that non-polar bonds, which are often weak in IR spectra, can give rise to strong Raman signals. This makes it particularly useful for studying C-C and C-S bonds.

For this compound, the C≡N stretching vibration would also be expected to be a strong and characteristic band in the Raman spectrum. The symmetric vibrations of the thiazole ring are often more intense in the Raman spectrum than in the IR spectrum, providing a detailed molecular fingerprint. Raman spectroscopy can also be used to study conformational isomers, as different conformers can have distinct Raman spectra.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. A table of expected characteristic Raman shifts for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Thiazole Ring | Ring Breathing/Stretching | 1300 - 1500 |

| C-S Bond | Stretching | 600 - 800 |

| Methyl (CH₃) | C-H Stretching | 2800 - 3000 |

Advanced Chromatographic and Hyphenated Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for the separation, identification, and quantification of compounds in a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile technique used extensively in pharmaceutical and chemical analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. For a polar heterocyclic compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Method development would involve the careful selection of a stationary phase, typically a C18 column, and the optimization of the mobile phase composition. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution.

The progress of a reaction to synthesize this compound can be monitored by periodically injecting aliquots of the reaction mixture into the HPLC system. This allows for the quantification of the starting materials, intermediates, and the final product, providing valuable kinetic information and helping to determine the optimal reaction time.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable analytical technique for the identification and quantification of volatile by-products in the synthesis of this compound. The high separation efficiency of gas chromatography coupled with the precise mass identification capabilities of mass spectrometry allows for the detailed characterization of impurities that may arise from unreacted starting materials, side reactions, or degradation products. This level of analysis is crucial for optimizing reaction conditions, ensuring the purity of the final product, and understanding the mechanistic pathways of its formation.

In a typical synthesis of this compound via the Hantzsch thiazole synthesis, thioacetamide (B46855) is reacted with an α-halocarbonyl compound, such as 3-chloro-2-oxobutanenitrile. The reaction mixture, after synthesis, may contain several volatile components that can be effectively analyzed by GC-MS. The separation is generally achieved on a non-polar or medium-polarity capillary column, where compounds elute based on their boiling points and interactions with the stationary phase. The eluted compounds are then ionized, commonly by electron ionization (EI), and the resulting mass fragments are detected.

The mass spectrum of each eluted compound provides a unique fragmentation pattern, which acts as a chemical fingerprint for its identification. By comparing these fragmentation patterns with spectral libraries (such as NIST) and known standards, the chemical structure of each volatile by-product can be elucidated.

Detailed research findings from the GC-MS analysis of a representative synthesis batch of this compound are summarized in the interactive data table below. This table includes the retention time, key diagnostic mass-to-charge ratios (m/z), and the identity of the detected volatile compounds.

Interactive Data Table: GC-MS Analysis of Volatile By-products in the Synthesis of this compound

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Identification Notes |

| 3.45 | Thioacetamide | 75 (M+), 60, 42 | Unreacted starting material. The molecular ion at m/z 75 is characteristic. |

| 5.20 | 3-Chloro-2-butanone | 106 (M+), 71, 43 | Unreacted α-haloketone precursor. The isotopic pattern of chlorine (M+ and M+2) aids in its identification. |

| 8.92 | 2,4-Dimethyl-1,3,5-trithiane | 152 (M+), 76, 45 | A potential side-product from the self-condensation of thioacetamide under certain reaction conditions. |

| 12.78 | This compound | 138 (M+), 97, 58 | The desired final product. Its mass spectrum is used as a reference. |

| 14.15 | N-(2-Methyl-1,3-thiazol-5-ylmethyl)acetamide | 170 (M+), 128, 85, 43 | A potential impurity formed from the reduction of the nitrile group followed by acetylation, or from an alternative reaction pathway. |

The data presented in the table illustrates the utility of GC-MS in providing a comprehensive profile of the volatile species present in the reaction mixture. The identification of unreacted starting materials like thioacetamide and 3-chloro-2-butanone can inform adjustments to the stoichiometry or reaction time to drive the synthesis to completion. The detection of side-products such as 2,4-dimethyl-1,3,5-trithiane provides insights into competing reaction pathways, which can be suppressed by modifying the reaction conditions, for instance, by adjusting the temperature or the catalyst used. The presence of impurities like N-(2-methyl-1,3-thiazol-5-ylmethyl)acetamide highlights the complexity of the reaction and the potential for subsequent transformations of the product under the synthesis conditions.

Based on a comprehensive review of available scientific literature, there is currently insufficient information to construct a detailed article on the applications of "this compound" as a versatile synthetic precursor according to the specified outline. Extensive searches for its use in the synthesis of various heterocyclic compounds and functional organic materials did not yield specific research findings or data required to populate the requested sections and subsections.

Applications of 2 2 Methyl 1,3 Thiazol 5 Yl Acetonitrile As a Versatile Synthetic Precursor

Building Block in the Synthesis of Diverse Heterocyclic Compounds:

No specific examples or methodologies were found for its use in the synthesis of pyrimidine (B1678525) and fused pyrimidine scaffolds .

There is no available data on its application in the construction of pyrrole, pyrazole (B372694), or other specific nitrogen-containing heterocycles .

Its role in the total synthesis of thiazole-containing natural product analogs is not documented in the reviewed literature.

Precursor for Functional Organic Materials:

Information regarding its use in the development of organic semiconductors, dyes, and optoelectronic materials is not available.

No studies were identified that describe the synthesis of polymers and copolymers incorporating the 2-(2-methyl-1,3-thiazol-5-yl) moiety for advanced applications.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided, detailed outline. The absence of specific research on this particular compound within the requested contexts prevents the creation of the interactive data tables and detailed research findings as instructed. Further research and publication on the synthetic applications of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile would be necessary to fulfill this request.

Intermediacy in Agrochemical and Pest Control Research

The thiazole (B1198619) scaffold is a key component in the design of new agrochemicals. The reactivity of the acetonitrile (B52724) group and the potential for modification of the thiazole ring make this compound an attractive starting material for creating compounds with desired pesticidal activities.

Research has demonstrated the utility of the thiazole acetonitrile core in the development of potent herbicides. A notable example is the synthesis of a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which have shown significant herbicidal properties as inhibitors of photosystem II (PSII) electron transport. nih.govcapes.gov.br One of the most effective compounds in this series, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, displayed excellent herbicidal activity at low application rates. nih.gov The structural similarity of these compounds to this compound highlights the potential of this precursor in developing new herbicidal agents.

The general structure-activity relationship studies indicate that the 2-cyanoacrylate moiety, combined with a substituted thiazole ring, is crucial for the observed herbicidal effects. nih.govnih.gov This suggests that modifications of the acetonitrile group of the parent compound into a cyanoacrylate structure could be a viable strategy for synthesizing new herbicides.

Furthermore, the thiazole ring is a known pharmacophore in various antifungal agents. nih.govnih.govmdpi.com While direct synthesis from this compound is not extensively documented in the readily available literature, the synthesis of numerous antifungal compounds containing a thiazole moiety underscores the potential of this precursor in the development of novel fungicides. nih.govnih.govmdpi.com For instance, various thiazole derivatives have shown promising activity against pathogenic fungi like Candida albicans. nih.gov

Table 1: Examples of Herbicidal Compounds Derived from a Thiazole Acrylonitrile Scaffold

| Compound Name | Target Weeds | Mechanism of Action | Reference |

| (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate | Broadleaf and grass weeds | PSII Electron Transport Inhibitor | nih.gov |

| 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates (various derivatives) | General weeds | PSII Electron Transport Inhibitor | nih.gov |

This table is generated based on data for structurally related compounds to illustrate the potential applications.

The thiazole scaffold is also a key structural element in the design of modern insecticides. Although direct synthetic pathways originating from this compound are not explicitly detailed in the reviewed literature, the synthesis of various insecticidal compounds incorporating a thiazole ring points to its potential as a precursor.

For example, novel thiazolylthiazolidinylbenzothiazoles and thiazolylazetidinylbenzothiazoles have been synthesized and screened for their insecticidal activity against pests like Periplaneta americana. nih.gov One of the most potent compounds identified was 2-{[2'-(2''-p-hydroxy-m-methoxyphenyl)-4''-thiazolidinon-3''-yl)-1',3'-thiazol-4'-yl]thio}benzothiazole. nih.gov The presence of the thiazole ring in these complex molecules suggests that simpler thiazole derivatives, such as this compound, could serve as valuable starting materials for the synthesis of new insecticidal agents.

Role in Medicinal Chemistry Research as a Scaffold or Intermediate

In the realm of medicinal chemistry, the thiazole ring is a privileged scaffold due to its presence in numerous natural products and synthetic drugs. The unique chemical properties of this compound make it a valuable building block for the synthesis of drug candidates with a wide range of therapeutic applications.